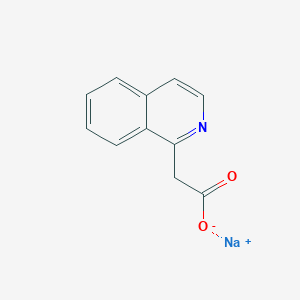

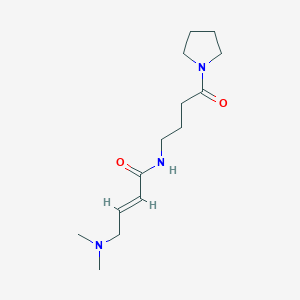

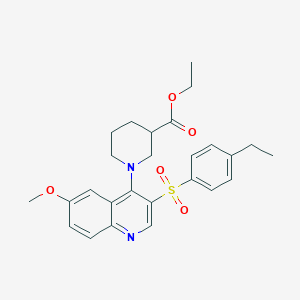

N-(3-(furan-2-yl)-3-hydroxypropyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-based compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Substituents at the C-2 position afforded derivatives which are greatly distributed in nature .

Synthesis Analysis

New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis

The molecular structure of furan-based compounds can be complex and varies based on the specific compound. For example, one study found that the C7–N1 distance in a similar compound indicated a C–N triple bond .Chemical Reactions Analysis

Furan-based compounds can undergo various chemical reactions. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Aplicaciones Científicas De Investigación

DNA Interaction and Antimicrobial Activity

Targeting the Minor Groove of DNA : Studies on furan derivatives of berenil show their binding properties to the DNA minor groove, affecting DNA-protein interactions. Such compounds have demonstrated activity against infections by binding in the minor groove with strong hydrogen bonds, suggesting their potential in antimicrobial and antiparasitic therapies (Trent et al., 1996).

Synthetic Methodologies and Chemical Properties

Facile Synthesis and Biological Activities : The synthesis of pyridines, thioamides, thiazoles, and other derivatives from furan compounds has been reported, demonstrating various biological activities, including antimicrobial and anticancer effects. This underscores the versatility of furan derivatives in synthesizing compounds with significant biological applications (Zaki et al., 2018).

Energetic Materials : Furan derivatives have also been explored for the synthesis of high-performance energetic materials. The design and synthesis of such compounds involve creating molecules with high density and excellent detonation properties, indicating their potential use in materials science (Zhang & Shreeve, 2014).

Material Science Applications

Sustainable Material Synthesis : Research on furfural-derived compounds, such as cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, demonstrates the potential of furan derivatives in creating sustainable materials. These compounds can be used as building blocks for polymers, highlighting their importance in developing environmentally friendly materials (Wang et al., 2018).

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-10(11-5-2-8-16-11)6-7-13-12(15)9-3-1-4-9/h2,5,8-10,14H,1,3-4,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOPSSGYBKFMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)

![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)